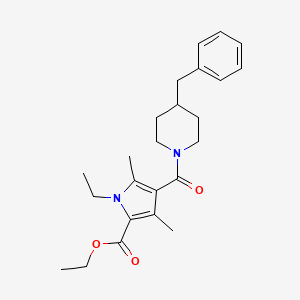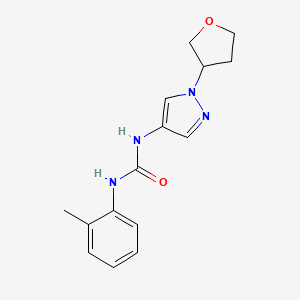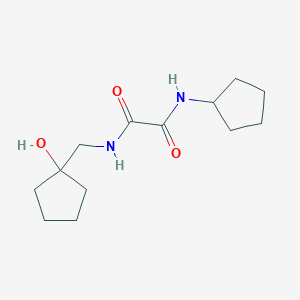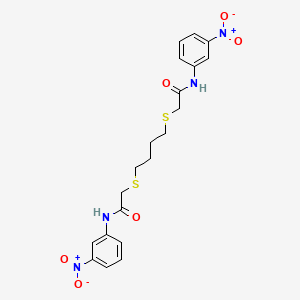
ethyl 4-(4-benzylpiperidine-1-carbonyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 4-(4-benzylpiperidine-1-carbonyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It contains several functional groups, including a benzylpiperidine group, a carbonyl group, and a pyrrole group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The benzylpiperidine group would likely contribute to the rigidity of the molecule, while the carbonyl and pyrrole groups could participate in various interactions due to their polar nature .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the pyrrole group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar carbonyl group and the nonpolar benzylpiperidine group. Its melting and boiling points would be influenced by the size and complexity of the molecule .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound could potentially be used in the synthesis of various piperidine derivatives, which are present in more than twenty classes of pharmaceuticals .
Biological Activity
The compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This makes it a potential candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to act on various receptors in the brain and nervous system. For example, it has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and memory formation.
Modulation of Ion Channels
This compound has also been shown to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the nervous system. This could potentially be exploited for the treatment of neurological disorders.
Diagnostic Tool in Imaging Studies
The compound has been investigated for its potential use as a diagnostic tool in imaging studies due to its ability to bind to certain receptors in the brain. This could potentially aid in the diagnosis of various neurological conditions.
Anti-leukemic Activity
While not directly related to the exact compound , similar piperidine-containing compounds have shown antileukemic activity in a submicromolar range on human leukemic cell lines . This suggests that the compound could potentially be modified to develop new treatments for leukemia.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Future Directions
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
ethyl 4-(4-benzylpiperidine-1-carbonyl)-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-5-26-18(4)21(17(3)22(26)24(28)29-6-2)23(27)25-14-12-20(13-15-25)16-19-10-8-7-9-11-19/h7-11,20H,5-6,12-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUOHHYYNHOAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)N2CCC(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 1-tert-butyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylate](/img/structure/B2807257.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-ethoxybenzamide](/img/structure/B2807258.png)

![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)


![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)

